molecular formula C14H18N2O5 B13965352 diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate

diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate

Cat. No.: B13965352
M. Wt: 294.30 g/mol
InChI Key: SOQLRAIWARXXHD-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique naphthyridine core structure, which is functionalized with ester groups and a ketone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification reactions to introduce the diethyl ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Solvent recovery and purification steps are also crucial to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 4-carboxy-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate, while reduction may produce diethyl 4-hydroxy-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.

    Industry: Its unique chemical properties can be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate can be compared with other naphthyridine derivatives, such as:

    4-oxo-1,4-dihydroquinoline-3-carboxylates: These compounds share a similar core structure but differ in their functional groups.

    Naphthyridine-2-carboxylates: These compounds have a different substitution pattern on the naphthyridine ring.

    Pyridopyrimidines: These compounds have a fused pyridine and pyrimidine ring system, which is structurally related to naphthyridines.

The uniqueness of this compound lies in its specific functionalization and the resulting chemical and biological properties.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

diethyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate

InChI

InChI=1S/C14H18N2O5/c1-3-20-13(18)9-7-15-11-5-6-16(14(19)21-4-2)8-10(11)12(9)17/h7H,3-6,8H2,1-2H3,(H,15,17)

InChI Key

SOQLRAIWARXXHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)CN(CC2)C(=O)OCC

Origin of Product

United States

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